molecular formula C5H5FN2O2S B12845573 Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate

Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate

Cat. No.: B12845573
M. Wt: 176.17 g/mol
InChI Key: AICFYFSHXMPNPR-UHFFFAOYSA-N
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Description

Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a fluorine atom at the 5-position of the thiazole ring and a carbamate group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (5-fluoro-1,3-thiazol-2-yl)carbamate typically involves the reaction of 5-fluoro-1,3-thiazole-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new drugs with anticancer or antiviral activities.

    Industry: Utilized in the development of agrochemicals and biocides

Mechanism of Action

The mechanism of action of methyl (5-fluoro-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Uniqueness: Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability.

Properties

Molecular Formula

C5H5FN2O2S

Molecular Weight

176.17 g/mol

IUPAC Name

methyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C5H5FN2O2S/c1-10-5(9)8-4-7-2-3(6)11-4/h2H,1H3,(H,7,8,9)

InChI Key

AICFYFSHXMPNPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=C(S1)F

Origin of Product

United States

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